

A Comparative Guide: LSN3160440 and Oxyntomodulin at the GLP-1 Receptor

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| Compound of Interest | | |
|----------------------|------------|-----------|
| Compound Name: | LSN3160440 | |
| Cat. No.: | B15138572 | Get Quote |

For researchers and professionals in drug development, understanding the nuanced interactions of novel compounds with the glucagon-like peptide-1 receptor (GLP-1R) is paramount. This guide provides a detailed, data-driven comparison of two distinct modulators of the GLP-1R: **LSN3160440**, a synthetic positive allosteric modulator (PAM), and oxyntomodulin, an endogenous dual agonist peptide.

At a Glance: Key Differences



| Feature | LSN3160440 | Oxyntomodulin |
|-----------------------------------|--|--|
| Compound Type | Small molecule positive allosteric modulator (PAM) | Endogenous peptide hormone |
| Mechanism of Action at GLP- 1R | Acts as a "molecular glue" to potentiate the activity of the inactive GLP-1 metabolite, GLP-1(9-36).[1][2][3] It is "probe-dependent" and does not potentiate the effects of oxyntomodulin or full-length GLP-1.[2][3] | Dual agonist of the GLP-1 receptor (GLP-1R) and the glucagon receptor (GCGR).[4] |
| Signaling Profile at GLP-1R | Enhances G-protein signaling (cAMP production) in the presence of GLP-1(9-36).[2][3] | Biased agonist, showing full agonism for G-protein-mediated cAMP accumulation and partial agonism for β-arrestin recruitment.[4][5][6] |

Quantitative Analysis of GLP-1R Modulation

The following tables summarize the available quantitative data for **LSN3160440** and oxyntomodulin at the GLP-1R. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution.

Table 1: Binding Affinity at the GLP-1R

| Ligand | Condition | Binding Affinity (Ki, nM) | Reference |
|--------------------|-------------|---------------------------|-----------|
| GLP-1(9-36) | Alone | 105 ± 9 | [7] |
| + 10 μM LSN3160440 | 0.77 ± 0.02 | [7] | |
| Oxyntomodulin | Alone | 130 ± 10 | [7] |
| + 10 μM LSN3160440 | 32 ± 3 | [7] | |



Table 2: Functional Potency (cAMP Accumulation) at the GIP-1R

| Ligand | Potency (EC50, nM) | Efficacy | Reference |
|-----------------------------|--------------------|----------------------|-----------|
| Oxyntomodulin | 10 ± 1.1 | Full agonist | [6] |
| GLP-1(9-36) | - | Weak partial agonist | [7] |
| GLP-1(9-36) + LSN3160440 | Potentiated | Full agonist | [7] |

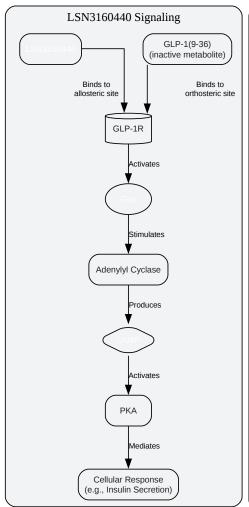
Table 3: β-Arrestin Recruitment at the GLP-1R

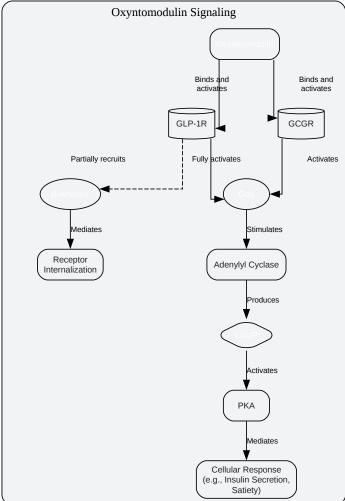
| Ligand | Efficacy | Reference |
|--------------------------|--------------------|-----------|
| Oxyntomodulin | Partial agonist | [4][5][6] |
| LSN3160440 + GLP-1(9-36) | Data not available | |

Signaling Pathways and Mechanisms of Action

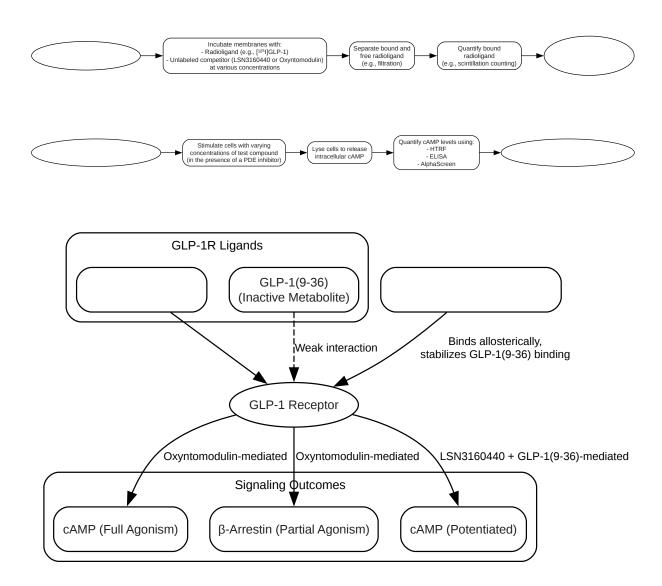
The distinct mechanisms of **LSN3160440** and oxyntomodulin at the GLP-1R result in different signaling outcomes.











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